molecular formula C29H34N2O3 B13954572 1,3-Indandiol, 2-(3-(4-(m-methoxyphenyl)-1-piperazinyl)propyl)-2-phenyl- CAS No. 31805-04-6

1,3-Indandiol, 2-(3-(4-(m-methoxyphenyl)-1-piperazinyl)propyl)-2-phenyl-

Cat. No.: B13954572
CAS No.: 31805-04-6
M. Wt: 458.6 g/mol
InChI Key: OXKCOEIXUDBCBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-[4-(M-methoxyphenyl)-1-piperazinyl]propyl]-2-phenyl-1,3-indanediol is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and an indanediol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[4-(M-methoxyphenyl)-1-piperazinyl]propyl]-2-phenyl-1,3-indanediol typically involves multiple steps, including the formation of the piperazine ring, the attachment of the methoxyphenyl group, and the construction of the indanediol framework. Common synthetic routes may involve:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Attachment of the Methoxyphenyl Group: This step often involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of methoxyphenyl is coupled with a halogenated precursor.

    Construction of the Indanediol Framework: This can be accomplished through Friedel-Crafts acylation followed by reduction and subsequent functional group transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[3-[4-(M-methoxyphenyl)-1-piperazinyl]propyl]-2-phenyl-1,3-indanediol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketones or aldehydes within the structure to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-OH) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[3-[4-(M-methoxyphenyl)-1-piperazinyl]propyl]-2-phenyl-1,3-indanediol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic effects, including its role as a ligand for various receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its effects on biological systems, including its interaction with enzymes and receptors.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[3-[4-(M-methoxyphenyl)-1-piperazinyl]propyl]-2-phenyl-1,3-indanediol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-[4-(M-methoxyphenyl)-1-piperazinyl]propyl]-2-phenyl-1,3-indanone
  • 2-[3-[4-(M-methoxyphenyl)-1-piperazinyl]propyl]-2-phenyl-1,3-indanedione

Uniqueness

2-[3-[4-(M-methoxyphenyl)-1-piperazinyl]propyl]-2-phenyl-1,3-indanediol is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

31805-04-6

Molecular Formula

C29H34N2O3

Molecular Weight

458.6 g/mol

IUPAC Name

2-[3-[4-(3-methoxyphenyl)piperazin-1-yl]propyl]-2-phenyl-1,3-dihydroindene-1,3-diol

InChI

InChI=1S/C29H34N2O3/c1-34-24-12-7-11-23(21-24)31-19-17-30(18-20-31)16-8-15-29(22-9-3-2-4-10-22)27(32)25-13-5-6-14-26(25)28(29)33/h2-7,9-14,21,27-28,32-33H,8,15-20H2,1H3

InChI Key

OXKCOEIXUDBCBD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CCCC3(C(C4=CC=CC=C4C3O)O)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.